Cas no 72743-87-4 (4H-1,2,4-Triazole, 3,3'-(1,2-ethanediyl)bis[5-(methylthio)-4-phenyl-)
72743-87-4 structure
Product Name:4H-1,2,4-Triazole, 3,3'-(1,2-ethanediyl)bis[5-(methylthio)-4-phenyl-
CAS-nummer:72743-87-4
MF:C20H20N6S2
MW:408.543000221252
CID:543485
PubChem ID:12622184
Update Time:2025-04-19
4H-1,2,4-Triazole, 3,3'-(1,2-ethanediyl)bis[5-(methylthio)-4-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 3-methylsulfanyl-5-[2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazole
- 1,2-Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane
- DTXSID00504654
- 72743-87-4
- 3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]
- 4H-1,2,4-Triazole, 3,3'-(1,2-ethanediyl)bis[5-(methylthio)-4-phenyl-
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- Inchi: 1S/C20H20N6S2/c1-27-19-23-21-17(25(19)15-9-5-3-6-10-15)13-14-18-22-24-20(28-2)26(18)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
- InChI-sleutel: KDLONNBUWWPMGS-UHFFFAOYSA-N
- LACHT: S(C)C1=NN=C(CCC2=NN=C(N2C2C=CC=CC=2)SC)N1C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 408.1194
- Monoisotopische massa: 408.11908701g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 7
- Complexiteit: 430
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 112Ų
Experimentele eigenschappen
- PSA: 61.42
4H-1,2,4-Triazole, 3,3'-(1,2-ethanediyl)bis[5-(methylthio)-4-phenyl- Gerelateerde literatuur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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